Morpholine-d8 Hydrochloride
Overview
Description
Morpholine-d8 Hydrochloride is a deuterated form of morpholine, where eight hydrogen atoms are replaced by deuterium. This compound is a colorless crystalline solid with a slight peculiar odor. It is primarily used as an isotopic marker in nuclear magnetic resonance spectroscopy due to its unique properties .
Scientific Research Applications
Morpholine-d8 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in nuclear magnetic resonance spectroscopy for accurate quantitative analysis.
Biology: Employed in drug metabolism and pharmacokinetic studies to trace and quantify drug molecules.
Medicine: Utilized in the development of deuterated drugs which have improved metabolic stability and pharmacokinetic profiles.
Industry: Applied in the synthesis of various morpholine derivatives used as corrosion inhibitors, surface-active agents, and organocatalysts
Mechanism of Action
Target of Action
Morpholine-d8 Hydrochloride, a derivative of Morpholine, primarily targets fungal enzymes, specifically D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi, making them a key target for antifungal drugs .
Mode of Action
The compound interacts with its targets by inhibiting the activity of the D14 reductase and D7-D8 isomerase enzymes . This inhibition disrupts the normal sterol synthesis pathways in fungi, leading to significant changes in the composition of the fungal cytoplasmic cell membranes .
Biochemical Pathways
The inhibition of D14 reductase and D7-D8 isomerase enzymes by this compound affects the fungal sterol synthesis pathways . This results in the depletion of ergosterol, a critical component of fungal cell membranes, and causes ignosterol to accumulate . The accumulation of ignosterol and the depletion of ergosterol disrupt the integrity and function of the fungal cell membranes .
Pharmacokinetics
It is known that the bioavailability, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its efficacy and safety .
Result of Action
The action of this compound leads to molecular and cellular effects, primarily in fungi. The disruption of the sterol synthesis pathways and the subsequent changes in the fungal cell membranes can inhibit cell multiplication and ultimately cause fungal cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the pH, temperature, and presence of other substances in the environment . Proper handling and disposal of this compound are crucial to minimize its environmental impact .
Safety and Hazards
Future Directions
The use of isotopes has long been used as a research tool to label carbons and elucidate biochemical pathways. More recently, H→D exchange has led to analogs of therapeutic agents with improved metabolic stability and properties . The successful optimization of a one-pot process for the synthesis of Morpholine-d8 Hydrochloride indicates potential for scale-up in the future .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morpholine-d8 Hydrochloride is synthesized by reacting morpholine with deuterated aluminum, followed by a reaction with hydrochloric acid. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent contamination and ensure high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and yield. The final product is purified through crystallization and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Morpholine-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form morpholine N-oxide.
Reduction: It can be reduced back to morpholine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions where the deuterium atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Morpholine N-oxide.
Reduction: Morpholine.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Comparison with Similar Compounds
Morpholine: The non-deuterated form, commonly used in organic synthesis and industrial applications.
Piperidine: Another secondary amine with similar chemical properties but different applications.
Tetrahydrofuran: An ether with a similar ring structure but different reactivity and uses
Uniqueness: Morpholine-d8 Hydrochloride is unique due to its deuterium content, which makes it an invaluable tool in nuclear magnetic resonance spectroscopy. Its ability to provide distinct signals without interfering with the sample being analyzed sets it apart from other similar compounds .
Properties
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H/i1D2,2D2,3D2,4D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYZHMPRERWTPM-PHHTYKMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678651 | |
Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107650-56-5 | |
Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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